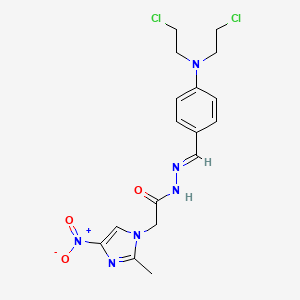

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Beschreibung

1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid ist eine komplexe organische Verbindung, die zur Imidazol-Familie gehört. Imidazole sind fünf-gliedrige heterocyclische Verbindungen, die zwei Stickstoffatome an nicht benachbarten Positionen enthalten.

Eigenschaften

CAS-Nummer |

93637-70-8 |

|---|---|

Molekularformel |

C17H20Cl2N6O3 |

Molekulargewicht |

427.3 g/mol |

IUPAC-Name |

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C17H20Cl2N6O3/c1-13-21-16(25(27)28)11-24(13)12-17(26)22-20-10-14-2-4-15(5-3-14)23(8-6-18)9-7-19/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)/b20-10+ |

InChI-Schlüssel |

UBCDXYRFJAHEGV-KEBDBYFISA-N |

Isomerische SMILES |

CC1=NC(=CN1CC(=O)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |

Kanonische SMILES |

CC1=NC(=CN1CC(=O)NN=CC2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid umfasst in der Regel mehrere Schritte:

-

Synthesewege

- Der erste Schritt beinhaltet oft die Bildung des Imidazolrings. Dies kann durch die Cyclisierung von Amid-Nitrilen in Gegenwart eines Nickelkatalysators erreicht werden .

- Anschließende Schritte umfassen die Einführung der 2-Methyl-4-Nitro-Gruppe und die Anbindung der ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid-Einheit.

-

Reaktionsbedingungen

-

Industrielle Produktionsmethoden

- Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren umfassen, um die Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid kann verschiedene chemische Reaktionen eingehen:

-

Arten von Reaktionen

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um Nitrogruppen zu entfernen oder sie in Amine umzuwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Imidazolrings.

-

Häufige Reagenzien und Bedingungen

-

Hauptprodukte

- Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Nitroso-Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:

-

Chemie

- Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, was sie in der organischen Synthese wertvoll macht .

-

Biologie

- In der biologischen Forschung kann die Verbindung verwendet werden, um Enzym-Interaktionen zu untersuchen und Enzym-Inhibitoren zu entwickeln. Ihr Imidazolring ist ein häufiges Motiv in vielen biologisch aktiven Molekülen .

-

Medizin

- Die Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie, insbesondere in der Entwicklung neuer Medikamente. Ihre Struktur ermöglicht die Modifikation pharmakokinetischer und pharmakodynamischer Eigenschaften .

-

Industrie

Analyse Chemischer Reaktionen

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions:

-

Types of Reactions

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

-

Common Reagents and Conditions

-

Major Products

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

-

Chemistry

- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis .

-

Biology

- In biological research, the compound can be used to study enzyme interactions and to develop enzyme inhibitors. Its imidazole ring is a common motif in many biologically active molecules .

-

Medicine

- The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for the modification of pharmacokinetic and pharmacodynamic properties .

-

Industry

Wirkmechanismus

Der Wirkungsmechanismus von 1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

-

Molekulare Zielstrukturen

- Die Verbindung kann mit Enzymen und Rezeptoren interagieren, die Imidazol-Bindungsstellen enthalten. Diese Interaktion kann das Ziel hemmen oder aktivieren und zu verschiedenen biologischen Wirkungen führen .

-

Beteiligte Pfade

- Die Pfade, die am Wirkungsmechanismus der Verbindung beteiligt sind, hängen von ihrer spezifischen Anwendung ab. Beispielsweise kann sie in der pharmazeutischen Chemie Enzyme hemmen, die an Krankheitspfaden beteiligt sind, während sie in industriellen Anwendungen als Katalysator oder Zwischenprodukt wirken kann .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid kann mit anderen ähnlichen Verbindungen verglichen werden:

-

Ähnliche Verbindungen

1-Carboxymethylmetronidazol: Ein weiteres Imidazol-Derivat mit ähnlichen Strukturmerkmalen.

2-Methyl-5-Nitroimidazol-1-essigsäure: Teilt den Imidazolring und die Nitrogruppe, unterscheidet sich aber in der Essigsäure-Einheit.

-

Einzigartigkeit

Dieser detaillierte Artikel bietet eine umfassende Übersicht über 1H-Imidazol-1-essigsäure, 2-Methyl-4-nitro-, ((4-(Bis(2-chlorethyl)amino)phenyl)methylen)hydrazid, einschließlich Synthese, Reaktionen, Anwendungen, Wirkungsmechanismus und Vergleich mit ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.